The synthesis of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid can be achieved through several methods. A notable process involves cyclizing a precursor compound in ethylene glycol using liquid ammonia at elevated temperatures (around 180°C). Following this, the pH is adjusted to between 1 and 3 with acids like hydrochloric or sulfuric acid, leading to the formation of the desired compound . The yield for this synthesis method ranges from 85% to 98%, making it both efficient and cost-effective for industrial applications.
Another synthesis route includes hydrolysis of an ester group from a related compound, which also results in the formation of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid . The process is characterized by its simplicity and feasibility for large-scale production.
The chemical reactions involving 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid primarily focus on its role as an intermediate in synthesizing more complex azasteroid compounds. It participates in reactions that involve modifications to its carboxylic acid group or nitrogen functionality to yield biologically active derivatives. For instance, it can undergo esterification reactions to form esters suitable for further biological testing or optimization .
Additionally, infrared spectroscopy has been utilized to characterize this compound's functional groups. Significant peaks observed in the infrared spectrum include those corresponding to carbonyl (C=O) stretching and hydroxyl (O-H) bending vibrations, which are crucial for confirming the presence of specific functional groups in synthetic pathways .
The mechanism of action for 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is closely linked to its role as an inhibitor of steroid Type II 5-alpha-reductase. This enzyme plays a critical role in converting testosterone into dihydrotestosterone, a potent androgen associated with conditions like benign prostatic hyperplasia. By inhibiting this enzyme, compounds derived from 3-Oxo-4-aza-5-alpha-androstane can reduce dihydrotestosterone levels, thus alleviating symptoms associated with androgen-dependent conditions .
Research indicates that modifications to the structure can enhance potency and selectivity towards the enzyme, highlighting the importance of this compound in drug development.
The physical properties of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid include:
Chemical properties include its solubility profile and stability under various conditions. It is typically stored at low temperatures (around +5 °C) to maintain stability and prevent degradation . The compound's characterization through methods like X-ray powder diffraction has provided insights into its crystalline structure, with characteristic peaks observed at specific angles indicating purity and phase information .
The primary applications of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid lie within pharmaceutical research and development. As an impurity in finasteride and dutasteride formulations, it serves as a reference standard for quality control in drug manufacturing. Additionally, due to its role as an intermediate in synthesizing potent inhibitors of steroid Type II 5-alpha-reductase, it has significant implications for treating conditions related to androgen excess.
The compound is systematically named under IUPAC conventions as (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid, reflecting its stereospecific fused-ring architecture [1] [2]. Alternative IUPAC representations include (1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid, demonstrating minor variations in ring numbering while preserving stereochemical descriptors [4]. The CAS registry number 103335-55-3 unambiguously identifies this entity across chemical databases [4] [5] [7]. Common synonyms include 4-Aza-5α-androstan-3-one-17β-carboxylic acid and Finasteride Impurity I, the latter highlighting its relevance in pharmaceutical impurity profiling [7] [8].
The molecular formula C₁₉H₂₉NO₃ (molecular weight: 319.44 g/mol) defines the compound’s elemental composition, with XLogP3-AA values of ~3.3 indicating moderate lipophilicity [4] [5] [10]. Its stereochemical configuration is defined by seven chiral centers, with absolute configurations specified as 4aR, 4bS, 6aS, 7S, 9aS, 9bS, and 11aR [1] [2]. The trans-fusion of A/B rings and cis-fusion of C/D rings are characteristic of 5α-androstane derivatives, crucial for maintaining a planar conformation that facilitates biological recognition [5] [6]. The carboxylic acid at C17 adopts a β-orientation, while the lactam carbonyl at C3 occupies an equatorial position relative to the steroid nucleus [4].
Table 1: Fundamental Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₉NO₃ |
Molecular Weight | 319.44 g/mol |
Hydrogen Bond Donors | 2 (carboxylic acid, lactam NH) |
Hydrogen Bond Acceptors | 3 |
Rotatable Bonds | 2 |
Topological Polar Surface Area | 66.4 Ų |
X-ray Diffraction (XRD): Crystals typically form in an orthorhombic system (space group P2₁2₁2₁), with unit cell parameters a=6.82 Å, b=12.14 Å, c=18.23 Å. The crystal packing reveals intermolecular hydrogen bonding between the carboxylic acid dimer (O···H distance: 1.87 Å) and N─H···O═C interactions (2.12 Å), stabilizing the lattice [4] [7].
Nuclear Magnetic Resonance (NMR):
Infrared Spectroscopy (IR): Key absorptions at 1720 cm⁻¹ (carboxylic acid C═O stretch), 1660 cm⁻¹ (amide C═O stretch), and 3200–2500 cm⁻¹ (broad, O─H stretch) confirm functional groups. C─H bending vibrations appear at 1465 cm⁻¹ and 1380 cm⁻¹ [4] [7].
Table 2: Key Spectroscopic Assignments
Technique | Signal (δ, ppm or cm⁻¹) | Assignment |
---|---|---|
¹H NMR | 0.79 ppm | CH₃-19 (angular methyl) |
0.92 ppm | CH₃-18 (angular methyl) | |
3.01 ppm | H-17 (methine proton) | |
¹³C NMR | 178.2 ppm | C-17 (carboxylic acid carbonyl) |
174.9 ppm | C-3 (lactam carbonyl) | |
IR | 1720 cm⁻¹ | ν(C═O), carboxylic acid |
1660 cm⁻¹ | ν(C═O), lactam |
The carboxylic acid at C17 differentiates this compound from clinically used 4-azasteroids like finasteride (C17 carboxamide) and dutasteride (bis-carboxamide) [5] [6]. While finasteride exhibits a tert-butyl carboxamide group (logP: 3.7), the carboxylic acid moiety here reduces lipophilicity (logP: 3.3) and introduces pH-dependent ionization (predicted pKa: 4.81) [4] [7]. This ionization diminishes passive membrane permeability but enhances hydrogen-bonding capacity (TPSA: 66.4 Ų vs. 58.2 Ų in finasteride) [10].
Removal of the Δ¹ double bond found in 3-Oxo-4-aza-5-androstene-17β-carboxylic acid (C19H27NO3, CID 475447) [3] enhances conformational rigidity in the title compound. This saturation shifts NMR signals upfield for H-1/H-2 protons (Δδ: +0.3 ppm) and increases melting point by >30°C due to improved crystal packing [5] [7]. The 5α-reductase inhibitory activity of the carboxylic acid analog is 10-fold lower than finasteride’s, attributable to reduced enzyme active-site penetration and weaker zinc coordination [5] [6].
Table 3: Structural Comparison with Key 4-Azasteroid Derivatives
Property | 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid | Finasteride | 3-Oxo-4-aza-5-androstene-17β-carboxylic acid |
---|---|---|---|
C17 Functional Group | Carboxylic acid | tert-Butyl carboxamide | Carboxylic acid |
Molecular Formula | C₁₉H₂₉NO₃ | C₂₃H₃₆N₂O₂ | C₁₉H₂₇NO₃ |
Saturation at C1-C2 | Saturated | Saturated | Unsaturated (Δ¹) |
Melting Point | >308°C (dec.) | 252–254°C | ~275°C |
5α-Reductase Inhibition (IC₅₀) | ~100 nM | 4.2 nM | Not reported |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7